molecular formula C10H11Cl2N B13350479 ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine

((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine

Cat. No.: B13350479
M. Wt: 216.10 g/mol
InChI Key: QQFQGKPYXWBPBJ-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine: is a cyclopropylamine derivative characterized by the presence of a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with a cyclopropanating agent under controlled conditions to form the cyclopropyl intermediate. This intermediate is then subjected to reductive amination to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropylamines on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamine moiety can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • ((1S,2S)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine
  • ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)ethanamine
  • ((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)propanamine

Uniqueness

((1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of the dichlorophenyl group. This configuration can influence its reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11Cl2N/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4,6,9H,3,5,13H2/t6-,9+/m0/s1

InChI Key

QQFQGKPYXWBPBJ-IMTBSYHQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=C(C=C(C=C2)Cl)Cl)CN

Canonical SMILES

C1C(C1C2=C(C=C(C=C2)Cl)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.